(5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-20(12-6-8-13(21)9-7-12)17-19-16(22)15(23-17)10-11-4-2-3-5-14(11)18/h2-10,21H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOCQLRJGDGSRO-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: The target compound’s 4-hydroxyphenyl(methyl)amino group distinguishes it from analogs with nitro (e.g., 6j, 6h) or mercapto groups (e.g., ).
- Stereochemistry : The E-configuration in the target compound contrasts with Z-isomers in analogs like 6j and 6h. This difference impacts molecular geometry and interactions with biological targets .
Physicochemical and Spectral Properties
Table: Comparative Spectral Data
Key Observations:
- The target compound’s hydroxyl group would produce a broad IR peak near 3400 cm⁻¹, absent in nitro or chloro-substituted analogs.
- The (4-hydroxyphenyl)(methyl)amino group would split aromatic proton signals in NMR, distinct from monosubstituted amines in analogs like 6j .
Biological Activity
The compound (5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a thiazolone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and relevant case studies.
This thiazolone derivative is synthesized through a condensation reaction involving 2-chlorobenzaldehyde and 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one under basic conditions. The reaction typically utilizes sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | (5E)-5-(2-chlorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one |
| Molecular Formula | C17H16ClN2O2S |
| Molecular Weight | 348.84 g/mol |
| InChI Key | InChI=1S/C17H16ClN2O2S/c1-20(12-6-8-13(21)9-7-12)17-19-16(22)15(23-17)10-11-4-2-3-5-14(11)18/h2-10,21H,1H3/b15-10+ |
Anticancer Properties
Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit significant anticancer activity against various cancer cell lines. For instance:
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Cell Viability Assays : The compound showed antiproliferative effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values were found to be comparable to established anticancer agents like Staurosporine .
Compound Cell Line IC50 (µM) (5E)-5-(2-chlorobenzylidene)... MCF-7 6.77 ± 0.41 Staurosporine MCF-7 6.77 ± 0.41 (5E)-5-(2-chlorobenzylidene)... HepG2 8.40 ± 0.51 Staurosporine HepG2 8.40 ± 0.51 - Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells and inhibit cell cycle progression, likely through the modulation of various signaling pathways involved in tumor growth and survival .
VEGFR Inhibition
The compound's ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, was also evaluated. It exhibited an IC50 value of 0.15 µM, indicating potent inhibitory activity compared to Sorafenib (IC50 = 0.059 µM), establishing its potential as an antiangiogenic agent .
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiazole derivatives similar to this compound:
- Study on Antiproliferative Activity : A systematic evaluation of various thiazole derivatives revealed that modifications on the thiazole ring significantly influenced their cytotoxicity against cancer cells .
-
Tyrosinase Inhibition Studies : Compounds with similar structures were assessed for their ability to inhibit tyrosinase activity, which is crucial in melanin production and skin pigmentation disorders.
Compound Tyrosinase Inhibition IC50 (µM) (5E)-5-(2-chlorobenzylidene)... 10.0 ± 0.90 Control (Kojic Acid) 198.9 ± 8.57
Q & A
Basic: What are the optimal synthetic routes for preparing (5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one?
The synthesis involves multi-step protocols, typically starting with the formation of the thiazol-4-one core. A common method includes:
- Step 1 : Condensation of 2-chlorobenzaldehyde with thiosemicarbazide derivatives to form the benzylidene intermediate.
- Step 2 : Cyclization with chloroacetic acid and sodium acetate under reflux in DMF/acetic acid to construct the thiazolidinone ring .
- Step 3 : Functionalization of the 2-position via nucleophilic substitution with 4-hydroxyphenyl(methyl)amine, optimized using catalysts like triethylamine in anhydrous THF .
Critical Parameters : Reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (reported 60–75% in analogs) .
Basic: How is the structural identity of this compound validated?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and stereochemistry (e.g., E-configuration of the benzylidene group).
- X-ray Crystallography : Using SHELXL for single-crystal analysis to resolve hydrogen-bonding networks and molecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular mass and fragmentation patterns.
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amine (N–H, ~3300 cm) functional groups .
Basic: What in vitro assays are suitable for initial biological screening?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH-coupled detection systems .
Advanced: How can computational methods elucidate its mechanism of action?
- Molecular Docking : AutoDock Vina or MOE software to predict binding affinities with targets like EGFR or COX-2, guided by crystallographic data from the PDB .
- Molecular Dynamics (MD) Simulations : GROMACS to study ligand-receptor stability over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
- QSAR Modeling : Development of 2D/3D-QSAR models using substituent descriptors (e.g., Hammett constants) to correlate structure with bioactivity .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Purity Differences : HPLC purification (>95% purity) vs. crude samples .
- Assay Conditions : Variations in pH, serum content, or incubation time.
- Structural Analogues : Subtle substituent changes (e.g., 4-hydroxy vs. 4-methoxy) drastically alter solubility and bioavailability .
Mitigation : Standardize protocols (e.g., CLSI guidelines) and use structurally validated analogs for comparative studies .
Advanced: What strategies optimize structure-activity relationship (SAR) studies?
- Substituent Variation : Synthesize analogs with modified arylidene or amino groups (Table 1).
- Bioisosteric Replacement : Replace the thiazol-4-one core with oxazolone or pyridone to assess potency shifts .
- Pharmacophore Mapping : Identify critical motifs (e.g., hydrogen-bond acceptors) using Schrödinger’s Phase .
Table 1 : Example SAR for Analogous Thiazol-4-ones
| Substituent (R) | Bioactivity (IC, μM) | Key Feature |
|---|---|---|
| 4-Hydroxyphenyl | 12.5 (EGFR inhibition) | H-bond donor |
| 4-Chlorophenyl | 8.7 | Lipophilic |
| 3-Methylphenyl | >50 | Steric hindrance |
Advanced: How do hydrogen-bonding interactions influence crystallographic packing?
- Graph Set Analysis : Etter’s rules classify motifs (e.g., for dimeric chains) in crystal structures .
- Impact on Solubility : Strong N–H···O/S interactions reduce solubility in nonpolar solvents, critical for formulation studies .
Basic: What purification techniques are effective for isolating this compound?
- Recrystallization : Use DMF/ethanol (1:3) or acetic acid/water mixtures .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for polar impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for >99% purity .
Advanced: How to assess electrochemical properties for materials science applications?
- Cyclic Voltammetry : Measure redox potentials in DMSO/TBAP, identifying reversible thiol/disulfide transitions .
- DFT Calculations : Gaussian 09 to compute HOMO-LUMO gaps and predict charge-transfer behavior .
Advanced: What strategies mitigate compound instability during biological assays?
- Light Sensitivity : Store solutions in amber vials at –20°C .
- Oxidative Degradation : Add antioxidants (e.g., BHT) to cell culture media .
- pH Stability : Use buffered solutions (pH 7.4) to prevent hydrolysis of the thiazol-4-one ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
